molecular formula C14H11N3OS B12958909 1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)-

1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)-

Cat. No.: B12958909
M. Wt: 269.32 g/mol
InChI Key: PAXCUQADIZYNNN-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is part of the thiadiazole family, which is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- involves its interaction with various molecular targets and pathways. In cancer cells, the compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. This is achieved through the modulation of key signaling pathways involved in cell growth and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes in bacteria and fungi .

Comparison with Similar Compounds

1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H2,15,17)

InChI Key

PAXCUQADIZYNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(S3)N

Origin of Product

United States

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